3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
This compound is a structurally complex diketopyrrolopyrrole (DPP) derivative featuring a fused bicyclic pyrrolo[3,4-c]pyrrole core with multiple carbonyl groups and a phenyl substituent. The 1,3-indandione moiety (1,3-dioxo-1,3-dihydro-2H-inden-2-yliden) contributes to extended π-conjugation, while the carboxylic acid group at position 1 enhances solubility and reactivity for further functionalization. Such derivatives are of interest in materials science, particularly for organic semiconductors and pigments, due to their optoelectronic properties .
Properties
IUPAC Name |
3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-18-11-8-4-5-9-12(11)19(26)15(18)16-13-14(17(23-16)22(29)30)21(28)24(20(13)27)10-6-2-1-3-7-10/h1-9,13-14,17,25H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOKVJSVEGTKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(=NC3C(=O)O)C4=C(C5=CC=CC=C5C4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and case analyses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 494.47 g/mol. Its structure includes multiple functional groups that are often associated with biological activity, such as dioxo and pyrrole moieties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Compounds related to this structure have demonstrated efficacy against bacterial and fungal strains.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
Antitumor Activity
A study published in PubMed explored the antitumor potential of related compounds. The findings indicated that certain derivatives significantly inhibited the proliferation of cancer cells in vitro. For instance, the introduction of specific substituents on the pyrrole ring enhanced cytotoxicity against breast cancer cell lines by inducing apoptosis .
Antimicrobial Effects
In another investigation, derivatives of the compound exhibited notable antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some variants. This suggests a potential application in developing new antibiotics .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of related compounds. A study highlighted the ability of these molecules to inhibit acyl-ACP thioesterase, which is crucial for fatty acid biosynthesis in plants. This inhibition could lead to herbicidal applications .
Data Tables
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyrrole structures exhibit significant antioxidant properties. For instance, compounds with similar scaffolds have been shown to effectively scavenge free radicals, potentially leading to applications in preventing oxidative stress-related diseases . The antioxidant activity can be quantified using assays such as the DPPH radical scavenging method.
1.2 Anti-inflammatory Properties
Compounds related to the pyrrolo[3,4-c]pyrrole framework have been studied for their anti-inflammatory effects. A recent study demonstrated that derivatives could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .
1.3 Anticancer Potential
The structural characteristics of this compound may contribute to its anticancer properties. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Material Science
2.1 Organic Electronics
The unique electronic properties of pyrrolo[3,4-c]pyrrole derivatives make them suitable candidates for organic electronic applications. These compounds can be utilized in the development of organic semiconductors and photovoltaic devices due to their ability to facilitate charge transport and light absorption .
2.2 Photovoltaic Applications
Studies have explored the incorporation of pyrrolo[3,4-c]pyrrole derivatives into organic solar cells. Their ability to absorb light efficiently and convert it into electrical energy makes them valuable for enhancing the performance of solar energy technologies.
Environmental Science
3.1 Pollutant Degradation
Research indicates that certain derivatives of this compound may play a role in environmental remediation by degrading pollutants. The photocatalytic properties observed in related compounds suggest their potential use in breaking down harmful substances in wastewater treatment processes .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Diketopyrrolopyrrole (DPP) Derivatives
- 3-(5-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)thiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (A-ID) Structural Differences: Replaces the phenyl group in the target compound with a thiophene unit and includes 2-ethylhexyl chains. Impact: Thiophene enhances electron mobility, while alkyl chains improve solubility in organic solvents. The target compound’s phenyl group may reduce solubility but increase rigidity . Synthesis Yield: Not explicitly stated for the target compound, but A-ID was synthesized using 1,3-indandione, a common reagent for DPP derivatives .
B. Octahydropyrrolo[3,4-c]pyrrole Esters
- Methyl (1S,3R,3aS,6aR)-5-ethyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Structural Differences : Substitutes the carboxylic acid with a methyl ester and replaces the inden-dione group with an ethyl group.
- Impact : The ester group reduces polarity compared to the carboxylic acid, affecting solubility and crystallinity. The absence of the inden-dione moiety shortens conjugation length, altering absorption spectra .
Functional Group Analogues
A. Pyrrolidine Carboxylic Acids
- 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic Acid (C14H15NO3) Structural Differences: Simpler pyrrolidine core lacking the fused bicyclic system and inden-dione group. Properties: Molecular weight = 245.27, XLogP3 = 1, hydrogen bond donors = 1. The target compound’s larger fused system likely increases molecular weight and complexity, reducing bioavailability .
B. Pyrrolo[2,3-c]pyridine Carboxylic Acids
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Key Data Table
Research Findings
- Electronic Properties : The inden-dione group in the target compound likely red-shifts absorption compared to alkyl-substituted DPPs, as seen in A-ID’s thiophene-enhanced systems .
- Synthetic Challenges : High-yield synthesis (e.g., 71–95% for pyrrolopyridine analogues ) may be hindered by the target compound’s steric bulk.
- Thermal Stability : Benzoxazine-related studies (unrelated structurally) suggest aromatic substituents improve thermal stability, which may apply to the phenyl group here .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid, and how can they be addressed methodologically?
- Answer : The compound’s polycyclic structure requires precise control over cyclization and stereochemistry. Acyloin condensation (hyper-acyloin methods) and multi-step cyclization reactions are critical . For example, intermediates like 2-carbethoxy-3,4-dicarbomethoxy derivatives can serve as precursors, with NMR (e.g., AM-500 system) and X-ray crystallography used to verify regioselectivity and avoid side products . Solvent selection (e.g., DMF or THF) and temperature gradients (25–80°C) must be optimized to stabilize reactive intermediates.
Q. How can researchers reliably characterize the stereochemical configuration of this compound?
- Answer : X-ray crystallography is the gold standard for resolving complex stereochemistry in fused pyrrolo-pyrrole systems . For dynamic analysis, variable-temperature NMR can identify rotamers or conformational isomers. For example, coupling constants (-values) between protons on adjacent rings and NOE correlations help assign axial/equatorial substituents . Computational tools (e.g., DFT for energy minimization) can supplement experimental data .
Q. What spectroscopic techniques are most effective for purity analysis of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR detect impurities in the inden-dione and pyrrolidine moieties. IR spectroscopy identifies carbonyl stretches (e.g., 1680–1750 cm for dioxo groups). HPLC with UV detection (λ = 254 nm) quantifies purity, with C18 columns and acetonitrile/water gradients recommended .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis of this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize cyclization steps . Key parameters include activation energy barriers for ring closure and solvent effects on transition states. Machine learning models trained on analogous pyrrolidine syntheses can prioritize reaction conditions .
Q. What experimental design strategies minimize side reactions during the synthesis of this compound?
- Answer : Statistical Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, catalyst loading, and reaction time). For example, a Central Composite Design (CCD) can optimize yields while minimizing byproducts like decarboxylated derivatives . Fractional factorial designs are effective for screening solvent polarity and temperature effects. Real-time monitoring (e.g., in-situ FTIR) detects intermediates and guides quenching .
Q. How do structural modifications (e.g., substituent variations on the phenyl or inden-dione groups) impact the compound’s reactivity or biological activity?
- Answer : Substituent effects can be studied via Hammett plots (σ values) for electronic effects or steric maps (e.g., Tolman cone angles). For instance, electron-withdrawing groups on the phenyl ring may stabilize the dioxo-inden moiety, altering cyclization kinetics . Biological activity assays (e.g., enzyme inhibition) paired with molecular docking (PDB structures) reveal binding interactions .
Q. What are the challenges in scaling up the synthesis of this compound, and how can reactor design address them?
- Answer : Scaling up polycyclic syntheses requires addressing heat transfer (exothermic cyclizations) and mixing efficiency. Membrane reactors or microfluidic systems improve mass transfer in multi-phase reactions . Process Analytical Technology (PAT) ensures consistency in critical quality attributes (CQAs), such as particle size distribution during crystallization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields or spectroscopic data for this compound?
- Answer : Cross-validate data using orthogonal techniques:
- If NMR data conflicts (e.g., shifts for pyrrolidine protons), compare with computed chemical shifts (GIAO method) .
- If yields vary, re-examine reaction conditions (e.g., anhydrous vs. wet solvents, inert atmosphere requirements) .
- Use high-purity standards (e.g., certified reference materials) to calibrate instruments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
